molecular formula C15H16ClNO2S2 B2580863 5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 2309258-69-1

5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2580863
CAS No.: 2309258-69-1
M. Wt: 341.87
InChI Key: MCKKURREOAEQLR-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide ( 2309258-69-1) is a chemical compound with the molecular formula C₁₅H₁₆ClNO₂S₂ and a molecular weight of 341.88 g/mol . This research chemical is characterized by key identifiers including an InChIKey (MCKKURREOAEQLR-UHFFFAOYSA-N) and a SMILES string (ClC1=CC=C(C(NCC2(C3=CSC=C3)CCOCC2)=O)S1), which are essential for compound verification and virtual screening . Its calculated properties include a topological polar surface area of 94.8 Ų and four rotatable bonds, factors that can influence its bioavailability and interaction with biological targets . The core structural motif of this compound, the 5-chlorothiophene-2-carboxamide group, is a privileged scaffold in medicinal chemistry. This group is found in well-characterized, potent pharmaceutical agents, most notably the oral, direct Factor Xa (FXa) inhibitor Rivaroxaban . Inhibitors of FXa are a major class of antithrombotic agents, as FXa plays a critical role in the coagulation cascade by converting prothrombin to thrombin . The presence of this pharmacophore suggests that this compound is a valuable intermediate or lead compound for researchers investigating new anticoagulant therapies . Furthermore, substituted thiophene derivatives have been investigated for a range of other biological activities, including as potential anti-cancer agents, highlighting the versatility of this chemical class in drug discovery . This product is offered with various quantities and packaging options to suit diverse research needs . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-13-2-1-12(21-13)14(18)17-10-15(4-6-19-7-5-15)11-3-8-20-9-11/h1-3,8-9H,4-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKURREOAEQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide and various carbonyl compounds.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Rivaroxaban
  • Structure : (S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide .
  • Key Differences: Central Ring: Rivaroxaban contains an oxazolidinone ring (5-membered) linked to a morpholinone group, whereas the target compound uses a tetrahydropyran (6-membered oxane) ring. Substituents: Rivaroxaban’s phenyl group is substituted with a morpholinone, enabling hydrogen bonding with Factor Xa. The target compound’s oxane ring lacks this pharmacophore. Stereochemistry: Rivaroxaban’s (S)-enantiomer is pharmacologically active, while its (R)-enantiomer exhibits significantly reduced activity .
N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
  • Structure : Features an isoxazole-carboxamide core with methyl-substituted thiophene .
  • Key Differences: The absence of the oxane/morpholinone ring and the presence of an isoxazole ring suggest divergent binding modes and metabolic stability.

Pharmacokinetic Properties

Parameter Rivaroxaban Target Compound (Inferred)
Bioavailability 80–100% (dose-dependent) Likely lower due to higher lipophilicity
Half-life 5–13 hours Unreported
Metabolism CYP3A4/5, CYP2J2 Potential CYP-mediated oxidation of thiophene
  • Rivaroxaban’s morpholinone enhances solubility and renal clearance, whereas the oxane ring in the target compound may reduce aqueous solubility .

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